molecular formula C20H15N B081383 Benzylidene 2-fluorenamine CAS No. 13924-50-0

Benzylidene 2-fluorenamine

Cat. No. B081383
CAS RN: 13924-50-0
M. Wt: 269.3 g/mol
InChI Key: MZLBNAQKLUROAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylidene-fluorene derivatives, including compounds related to Benzylidene 2-fluorenamine, has been explored through various methods. For instance, Rodriguez et al. (2000) described the intramolecular [4 + 2] cycloaddition reactions of diarylacetylenes, leading to the formation of benzo[b]fluorene derivatives via cyclic allenes (Rodríguez et al., 2000). Additionally, Lv et al. (2022) reported the synthesis of benzo[b]fluorenes through CuI-catalyzed cascade reactions, showcasing the versatility in synthesizing fluorene derivatives (Lv et al., 2022).

Molecular Structure Analysis

The molecular structure and stereodynamics of benzylfluorene derivatives have been studied by Casarini et al. (2008), who employed variable temperature NMR spectroscopy to investigate the stereodynamic processes involving restricted rotation about specific bonds, providing insights into the molecular structure of these compounds (Casarini et al., 2008).

Chemical Reactions and Properties

The chemical reactions involving benzylidene-fluorene derivatives have been explored, such as the synthesis and photophysical properties of benzylidene-fluorene derivatives reported by Rejithamol et al. (2018), highlighting their potential in optoelectronic devices and chemical sensors (Rejithamol et al., 2018).

Physical Properties Analysis

The physical properties of fluorene derivatives have been a subject of study, with emphasis on their thermal and photochemical electrocyclic reactions, as reported by Heller and Salisbury (1970) for overcrowded molecules, which include benzylidene-fluorene derivatives (Heller & Salisbury, 1970).

Chemical Properties Analysis

The chemical properties, such as the curing behavior and thermal properties of fluorene-containing compounds, have been examined by Wang et al. (2010), who synthesized difunctional fluorene-based benzoxazine monomers, revealing their high thermal stability and potential for high-performance materials (Wang et al., 2010).

Scientific Research Applications

Molecular Dynamics and Conformation

Benzylfluorene derivatives, including Benzylidene 2-fluorenamine, exhibit fascinating stereodynamics and conformational behaviors due to restricted rotations around specific bonds. These dynamic processes have been elucidated through variable temperature NMR spectroscopy, offering insights into the molecular structures and energetic pathways of these compounds (Casarini, Lunazzi, & Mazzanti, 2008).

Chemosensory Applications

Benzylidene 2-fluorenamine derivatives have been employed in the synthesis of novel styryl chemosensory materials for metal ion detection. These derivatives demonstrate selectivity and sensitivity towards metal ions, showcasing their potential in developing advanced sensing materials (Cao, Li, & Feng, 2012).

Photophysical and Photochemical Properties

The unique photophysical and photochemical properties of fluorene-based derivatives, including two-photon absorption and metal ion sensing capabilities, underscore their applicability in fields such as fluorescence microscopy and bioimaging. These materials have shown high sensitivity and selectivity towards Zn(2+) ions, making them suitable for various analytical applications (Belfield et al., 2010).

Synthetic Chemistry

The synthesis of Benzo[b]fluorene derivatives through intramolecular cycloaddition reactions highlights the versatility of benzylidene 2-fluorenamine in constructing complex molecular architectures. These reactions, facilitated by the generation of cyclic allenes, provide a route to novel fluorene-based compounds with potential applications in organic synthesis and material science (Rodríguez et al., 2000).

Electrochromic and Thermal Properties

The incorporation of benzylidene 2-fluorenamine structures into polymers has been explored to modulate their optical and electrochemical properties. These polymers exhibit reversible electrochromism, indicating their potential use in smart windows and display technologies. Furthermore, their high thermal stability makes them suitable for advanced material applications (Schraff, Sun, & Pammer, 2018).

Antimicrobial and Chemical Synthesis Applications

Benzylidene 2-fluorenamine and related compounds have been studied for their antimicrobial properties and as intermediates in chemical synthesis, demonstrating the compound's utility beyond traditional material science applications (Anbarasu & Samidurai, 2022).

properties

IUPAC Name

N-(9H-fluoren-2-yl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-2-6-15(7-3-1)14-21-18-10-11-20-17(13-18)12-16-8-4-5-9-19(16)20/h1-11,13-14H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLBNAQKLUROAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylidene 2-fluorenamine

CAS RN

13924-50-0
Record name Benzylidene 2-fluoreneamine
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Record name 13924-50-0
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Record name 2-(BENZYLIDENEAMINO)FLUORENE
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